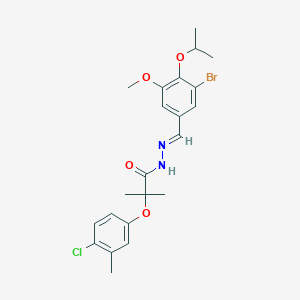
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide, commonly known as CNH-Nap, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CNH-Nap is a derivative of 2-naphthol and is primarily used as a reagent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
CNH-Nap has a wide range of applications in scientific research. It is primarily used as a reagent in biochemical and physiological experiments to study the activity of various enzymes and proteins. CNH-Nap is also used as a fluorescent probe to detect the presence of metal ions in biological samples. Additionally, CNH-Nap has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of CNH-Nap is not fully understood. However, it is believed that CNH-Nap acts as a chelator, binding to metal ions and preventing them from participating in various biological processes. CNH-Nap has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
CNH-Nap has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation, and may therefore have potential anti-inflammatory properties. Additionally, CNH-Nap has been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment. CNH-Nap has also been shown to act as a fluorescent probe, making it useful for detecting the presence of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNH-Nap in lab experiments is its versatility. CNH-Nap can be used as a reagent in a variety of experiments, making it useful for studying different biological processes. Additionally, CNH-Nap is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using CNH-Nap. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, CNH-Nap may have potential side effects, which could affect the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research involving CNH-Nap. One area of research could focus on further elucidating the mechanism of action of CNH-Nap. This could involve studying the binding interactions between CNH-Nap and metal ions, as well as the effects of CNH-Nap on enzyme activity. Another area of research could focus on the potential anti-inflammatory and anti-tumor properties of CNH-Nap. This could involve studying the effects of CNH-Nap on inflammation and tumor growth in animal models. Additionally, research could be conducted to explore the potential use of CNH-Nap as a fluorescent probe for detecting the presence of metal ions in biological samples.
Métodos De Síntesis
The synthesis of CNH-Nap involves the reaction of 1-hydroxy-2-naphthoic acid with 4-chloro-3-nitroaniline in the presence of a suitable coupling agent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 1-hydroxy-2-naphthoic acid and the amino group of 4-chloro-3-nitroaniline. The resulting product is then purified by recrystallization to obtain pure CNH-Nap.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-8-6-11(9-15(14)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWJBIGWQYBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356740 |
Source


|
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68352-28-3 |
Source


|
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)

